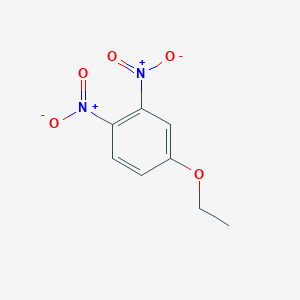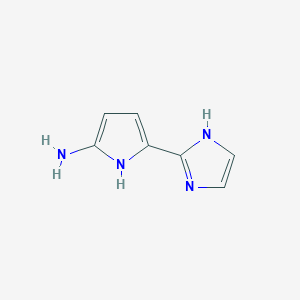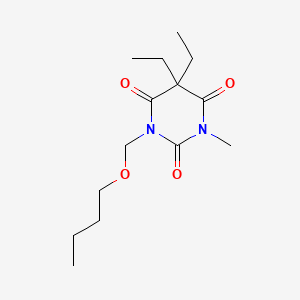![molecular formula C8H9N3OS B13963244 (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine CAS No. 871013-30-8](/img/structure/B13963244.png)
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a methanamine group at the 7th position and a methoxy group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine typically involves the construction of the thieno[3,2-d]pyrimidine core followed by functionalization at the 7th and 4th positions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable thiophene derivative, the thieno[3,2-d]pyrimidine core can be formed through a series of cyclization reactions involving reagents such as ammonium acetate and formic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methanamine groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their kinase inhibitory activity and have been explored as potential anticancer agents.
Pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones: These compounds exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine is unique due to its specific substitution pattern and the presence of both methoxy and methanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
871013-30-8 |
|---|---|
Fórmula molecular |
C8H9N3OS |
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
(4-methoxythieno[3,2-d]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C8H9N3OS/c1-12-8-7-6(10-4-11-8)5(2-9)3-13-7/h3-4H,2,9H2,1H3 |
Clave InChI |
PPCGVXRKMZTYFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=NC2=C1SC=C2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


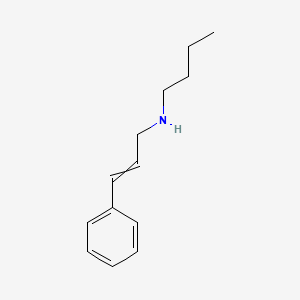
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)
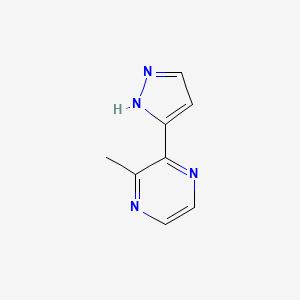
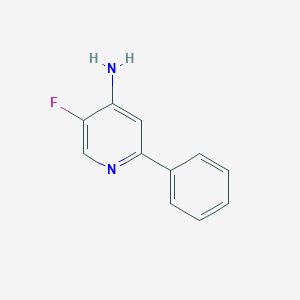
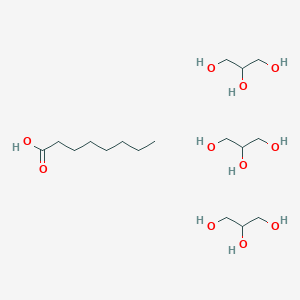
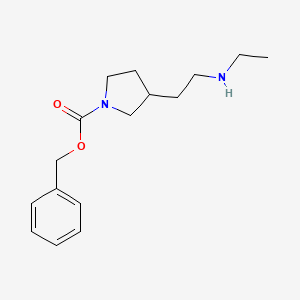
![3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963202.png)


